6-Methylpyridine-3-carbothialdehyde
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Overview
Description
2-Methylthiopyridine-5-carboxaldehyde: is an organic compound with the molecular formula C7H7NOS. It is a derivative of pyridine, featuring a methylthio group at the 2-position and a formyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methylthiopyridine with a formylating agent under controlled conditions .
Industrial Production Methods: Industrial production methods for 2-Methylthiopyridine-5-carboxaldehyde are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiopyridine-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 2-Methylthiopyridine-5-carboxylic acid.
Reduction: 2-Methylthiopyridine-5-methanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 2-Methylthiopyridine-5-carboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a precursor for potential pharmaceutical agents .
Industry: In the industrial sector, it may be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methylthiopyridine-5-carboxaldehyde is not well-documented. its reactivity is primarily due to the presence of the formyl and methylthio groups, which can participate in various chemical reactions. The formyl group is particularly reactive in nucleophilic addition reactions, while the methylthio group can undergo substitution reactions .
Comparison with Similar Compounds
2-Methylthiopyridine: Lacks the formyl group, making it less reactive in certain types of reactions.
5-Formylpyridine:
2-Methylpyridine-5-carboxylic acid: An oxidized form of 2-Methylthiopyridine-5-carboxaldehyde.
Uniqueness: 2-Methylthiopyridine-5-carboxaldehyde is unique due to the presence of both the methylthio and formyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7NS |
---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
6-methylpyridine-3-carbothialdehyde |
InChI |
InChI=1S/C7H7NS/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 |
InChI Key |
YMLMXEJAKFKCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C=S |
Origin of Product |
United States |
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